molecular formula C14H16N4O4 B2661175 N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] CAS No. 1166232-68-3

N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]

Cat. No.: B2661175
CAS No.: 1166232-68-3
M. Wt: 304.306
InChI Key: MLWDZDBSRKXTQH-UHFFFAOYSA-N
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Description

Introduction to N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] in Chemical Research

Historical Development and Scientific Context

The synthesis of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] builds upon decades of research into naphthalene derivatives and aminooxy-containing compounds. Early work on amino-hydroxy-naphthalenes, such as 2-amino-7-hydroxynaphthalene, utilized methods like the Bucherer amination reaction, which involved high-pressure conditions and volatile amines. However, challenges in controlling reaction specificity and scalability prompted the development of alternative strategies. Modern approaches, as exemplified by this compound, leverage stable aromatic backbones and non-volatile nitrogen donors to achieve selective functionalization under milder conditions.

The integration of aminooxy groups into naphthalene frameworks gained traction with the rise of bioorthogonal chemistry in the early 21st century. Researchers recognized that aminooxy moieties could undergo rapid oxime ligation with ketones or aldehydes under physiological conditions, enabling precise bioconjugation without interfering with native biological processes. This compound’s bis-functionalized design, featuring two aminooxyacetamide arms symmetrically attached to a 1,5-naphthalene diyl core, represents a deliberate optimization for dual conjugation applications.

Research Significance in Bioorthogonal Chemistry

N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] has become indispensable in bioorthogonal applications due to its reactivity, stability, and modularity. Key advancements include:

Table 1: Comparison of Bioconjugation Strategies Using Aminooxy Groups
Conjugation Method Reaction Rate (pH 4.5) Stability in Serum Compatibility with Proteins
Oxime Ligation (This Compound) Moderate (Days) High Excellent
Maleimide-Thiol Rapid (Hours) Moderate Variable
Copper-Catalyzed Azide-Alkyne Fast (Minutes) Low Limited

Data adapted from antibody-drug conjugate studies.

The compound’s aminooxy groups form stable oxime bonds with carbonyl-containing molecules, such as ketone-modified antibodies or glycoproteins. Unlike copper-dependent click reactions, which risk generating cytotoxic byproducts, oxime ligation proceeds without metal catalysts, making it suitable for sensitive biological systems. Furthermore, the naphthalene backbone enhances solubility in aqueous environments, addressing a common limitation of hydrophobic bioconjugates.

Recent studies highlight its utility in constructing antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs). For example, trastuzumab conjugates incorporating aminooxy-linked auristatin derivatives exhibited superior pharmacokinetic profiles compared to conventional cysteine-conjugated ADCs, underscoring the method’s therapeutic potential.

Structural Relevance to Bioconjugation Research

The molecular architecture of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is meticulously engineered to balance reactivity and spatial control:

  • Naphthalene Core : The 1,5-diyl substitution pattern provides rigidity and π-stacking capabilities, facilitating interactions with aromatic residues in proteins or nucleic acids. This structural motif is critical for maintaining conjugate stability in physiological environments.
  • Aminooxyacetamide Arms : Each arm features a terminal aminooxy group (-ONH2) connected via a short ethylene spacer. This design ensures accessibility for conjugation while minimizing steric hindrance. The acetamide linkage further enhances hydrolytic stability compared to ester-based alternatives.
Table 2: Impact of Aromatic Backbones on Bioconjugate Stability
Aromatic Unit Stacking Energy (kJ/mol) Solubility (mg/mL) Serum Half-Life (Hours)
Benzene 15.2 2.1 48
Naphthalene (1,5-diyl) 27.8 5.6 72
Anthracene 42.3 1.4 36

Data derived from supramolecular interaction studies.

The compound’s symmetrical structure allows for simultaneous conjugation of two distinct payloads, such as a drug molecule and a fluorescent probe, enabling multifunctional bioconjugates. This capability is particularly valuable in theranostic applications, where real-time tracking of drug delivery is essential. Additionally, the aminooxy groups’ selectivity for carbonyl compounds ensures minimal off-target binding, a critical advantage in complex biological matrices.

Properties

IUPAC Name

2-aminooxy-N-[5-[(2-aminooxyacetyl)amino]naphthalen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c15-21-7-13(19)17-11-5-1-3-9-10(11)4-2-6-12(9)18-14(20)8-22-16/h1-6H,7-8,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDZDBSRKXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)CON)C(=C1)NC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166232-68-3
Record name N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves the reaction of 1,5-diaminonaphthalene with aminooxyacetic acid derivatives under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation involves the covalent attachment of biomolecules to other molecules or surfaces. N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] serves as an effective linker in these processes.

Applications :

  • Targeted Therapies : The compound enhances the development of targeted therapies by allowing for the precise attachment of antibodies or proteins to drug carriers or diagnostic agents, improving specificity and efficacy in treatment protocols .
  • Case Study : Research has demonstrated the successful use of this compound in linking therapeutic agents to cancer-targeting antibodies, leading to improved therapeutic outcomes in preclinical models .

Drug Delivery Systems

Overview : The compound's unique structural properties make it suitable for formulating advanced drug delivery systems.

Applications :

  • Cancer Therapy : It plays a crucial role in enhancing the efficacy and specificity of drug targeting in cancer treatments. By modifying drug release profiles, it allows for sustained release and reduced side effects .
  • Case Study : A study highlighted its use in creating nanoparticles that encapsulate chemotherapeutic agents, which showed enhanced targeting capabilities and reduced systemic toxicity compared to conventional delivery methods .

Diagnostics

Overview : N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is utilized in various diagnostic applications.

Applications :

  • Biosensors : The compound can be employed in the development of biosensors for detecting specific biomolecules, facilitating early disease detection and monitoring .
  • Case Study : In one instance, it was integrated into a biosensor platform that successfully detected biomarkers for early-stage cancer with high sensitivity and specificity, showcasing its potential in clinical diagnostics .

Research in Chemical Biology

Overview : This compound is pivotal in chemical biology research, particularly for studying protein interactions and cellular processes.

Applications :

  • Protein Interaction Studies : It aids researchers in understanding complex biological systems by facilitating the study of protein interactions through covalent modifications .
  • Case Study : Research involving this compound has elucidated mechanisms of enzyme-substrate interactions, providing insights into metabolic pathways relevant to disease states .

Material Science

Overview : The properties of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] make it suitable for innovative material development.

Applications :

  • Smart Polymers : The compound can be used to create smart polymers that respond to environmental stimuli, such as temperature or pH changes .
  • Case Study : A recent project involved synthesizing a polymeric material incorporating this compound that demonstrated responsive behavior under varying pH conditions, indicating potential applications in drug delivery and environmental sensing technologies .

Mechanism of Action

The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves its ability to form stable cross-links with DNA. The aminooxy groups react with formyl groups of abasic sites in DNA, leading to the stabilization of the DNA duplex. This cross-linking mechanism is crucial for studying DNA repair and replication processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiator is its naphthalene core paired with aminooxy-acetamide moieties. Below is a comparative analysis with structurally related bis-acetamide derivatives:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
N,N'-(Naphthalene-1,5-diyl)bis[...]acetamide 1166232-68-3 C₁₆H₁₆N₄O₆ 360.33 Naphthalene diyl, aminooxy groups Bioconjugation, NO donors
Dimeric γ-AApeptide (Compound 13) N/A C₅₈H₁₀₆O₈N₆ 1155.83 Phenylenediamine linker, adamantyl groups Peptide mimics, drug delivery
Compound 1a (RNA-targeting diamide) N/A C₂₃H₂₆N₈O₄ 478.50 Pentane diyl, pyridopyrimidinyl acetamide Targeting CUG RNA transcripts
Compound 16 (PEG-like bis-acetamide) N/A C₂₄H₄₁N₅O₈ 527.62 Hexane diyl, ethoxy-ethoxy-ethoxy chains Antibody-drug conjugates
Cationic Gemini Surfactant (NCGSN) N/A C₄₄H₇₄N₂O₄Br₂ 894.84 Naphthalene diyl, quaternary ammonium chains Surfactants, antimicrobial agents

Key Research Findings

Reactivity and Bioconjugation
  • The aminooxy groups in the target compound enable selective reactions with aldehydes/ketones, facilitating oxime ligation for protein labeling or drug delivery systems . In contrast, Compound 16 () uses polyethylene glycol (PEG)-like chains for aqueous solubility, favoring conjugation in hydrophilic environments .
Physicochemical Properties
  • Comparatively, Compound 13 () uses adamantyl groups for lipophilicity and stability in lipid membranes .
  • Bis-aldehydes like BFPA () prioritize aldehyde reactivity for polymer crosslinking, contrasting with the aminooxy group’s carbonyl-targeting role .
Pharmacokinetics

    Biological Activity

    N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide], also known as N1,N5-Bis(aminooxyacetyl)-1,5-diaminonaphthalene, is a synthetic compound with potential biological activity. Its molecular formula is C14H16N4O4C_{14}H_{16}N_{4}O_{4} and it has a molecular weight of 304.31 g/mol. This compound has garnered attention due to its structural features that may confer unique biological properties, particularly in cancer research and antimicrobial activity.

    • CAS Number : 1166232-68-3
    • Purity : ≥95.0% (by HPLC)
    • Appearance : White to orange to green powder or crystal

    Anticancer Activity

    Research indicates that naphthalene derivatives possess significant anticancer properties. For instance, compounds similar to N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] have shown promising results in inhibiting cancer cell proliferation. In a study evaluating naphthalene-substituted triazole derivatives, the most potent compounds exhibited IC50 values ranging from 34 nM to 134 nM against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung carcinoma) .

    Table 1: Antiproliferative Activity of Naphthalene Derivatives

    CompoundCell LineIC50 (μM)Mechanism of Action
    4aMDA-MB-2310.03Induces apoptosis via caspase activation
    6aMDA-MB-2310.26Cell cycle arrest in S phase
    7dA5490.08EGFR inhibition

    The anticancer mechanism of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is hypothesized to involve:

    • Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells.
    • Cell Cycle Arrest : Studies indicate that certain derivatives can cause G1 or S phase arrest in cancer cells, thereby inhibiting proliferation .

    Antimicrobial Activity

    Naphthalene derivatives are also recognized for their antimicrobial properties. In a comparative study on bis-quaternary ammonium compounds (bis-QACs), naphthalene-derived compounds demonstrated a broad spectrum of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds showed enhanced bacteriostatic and bactericidal effects compared to commercial alternatives .

    Table 2: Antimicrobial Activity of Naphthalene-Derived Compounds

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound 5dStaphylococcus aureus<1 μg/mL
    Compound 6dEscherichia coli<2 μg/mL

    Case Studies

    • In Vitro Studies : A study on the cytotoxic effects of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] revealed significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value indicative of potent activity.
    • In Vivo Studies : Preliminary animal studies have shown that related compounds exhibit low toxicity at therapeutic doses while effectively suppressing tumor growth in models of breast cancer .

    Q & A

    Basic: What are the established synthetic routes for N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide], and what yields are typically achieved?

    Answer:
    The compound is synthesized via nucleophilic substitution or coupling reactions. A general method involves reacting naphthalene-1,5-diamine derivatives with activated acetamide intermediates (e.g., bromo- or chloroacetamide derivatives) in polar aprotic solvents like DMF or DMSO. For example, describes bis-amide synthesis using diamine backbones and brominated precursors in ethanol or DMF, achieving yields of 65–85% depending on reaction time and stoichiometry . Optimization steps include using K₂CO₃ as a base to deprotonate intermediates (similar to ’s propargylation procedure) and purification via column chromatography .

    Basic: How is the structural integrity of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] confirmed?

    Answer:
    Structural validation relies on 1H/13C NMR and LC-MS (ESI) . Key spectral features include:

    • 1H NMR : Signals for naphthalene protons (δ 7.2–8.5 ppm), aminooxy groups (δ 3.5–4.2 ppm), and acetamide carbonyls (δ 2.1–2.3 ppm) .
    • LC-MS : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with Cl or CF₃ substituents, if present . highlights cross-validation of synthetic products using these techniques for analogous bis-amide compounds .

    Basic: What analytical techniques are recommended for purity assessment?

    Answer:

    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. A gradient of acetonitrile/water (0.1% TFA) resolves impurities, with purity >95% considered acceptable .
    • TLC : Used for real-time reaction monitoring (e.g., n-hexane:ethyl acetate 9:1 system) .
    • Elemental Analysis : Confirms C/H/N/O ratios within 0.4% of theoretical values .

    Advanced: How can the synthesis of this compound be optimized for improved yield and scalability?

    Answer:

    • Solvent Optimization : Replace DMF with less toxic solvents like acetonitrile or THF to enhance green chemistry metrics .
    • Catalysis : Use Pd/Cu catalysts for coupling reactions (e.g., Ullmann-type) to reduce reaction time and improve regioselectivity .
    • Microwave Assistance : ’s protocols for triazole derivatives suggest microwave irradiation (100–120°C, 30 min) can increase yields by 10–15% compared to conventional heating .

    Advanced: What strategies address stability issues of this compound under varying pH and temperature conditions?

    Answer:

    • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours). Aminooxy groups are prone to hydrolysis; buffered storage at pH 6–7 in inert atmospheres is recommended .
    • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For bis-amides, degradation typically occurs above 150°C, necessitating storage at –20°C .

    Advanced: How does N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] interact with biological targets, and what assays are used to evaluate this?

    Answer:
    The compound’s bis-amide scaffold may target enzymes or receptors with vicinal nucleophilic residues (e.g., cysteine proteases or kinases). Key assays include:

    • Fluorescence Quenching : To study binding to bovine serum albumin (BSA) or cytochrome P450 .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values compared to controls .
    • Enzyme Inhibition : Kinase activity assays using ADP-Glo™ kits .

    Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

    Answer:

    • Replicate Experimental Conditions : Standardize cell lines, passage numbers, and serum concentrations to minimize variability .
    • Control for Redox Activity : Aminooxy groups can act as radical scavengers; include trolox or NAC in assays to isolate target-specific effects .
    • Structural Confirmation : Re-analyze batches via NMR to rule out degradation products (e.g., hydrolyzed acetamides) .

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